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Compound of Interest

1-Methyl-4-(3-
Compound Name:
nitrophenyl)piperazine

Cat. No.: B128331

An In-depth Technical Guide to 1-Methyl-4-(3-nitrophenyl)piperazine and its Analogs

This technical guide provides a comprehensive overview of the available scientific literature on
1-Methyl-4-(3-nitrophenyl)piperazine, a heterocyclic amine of interest in medicinal chemistry.
Due to the limited specific data on this particular isomer, this review extends to the broader
class of nitrophenylpiperazine derivatives to offer a thorough understanding of their chemical
properties, synthesis, and potential biological activities. This guide is intended for researchers,
scientists, and professionals in drug development.

Chemical and Physical Properties

1-Methyl-4-(3-nitrophenyl)piperazine is a solid organic compound. While specific
experimental data is scarce, its properties can be inferred from data on related compounds.
The table below summarizes the known and predicted properties of 1-Methyl-4-(3-
nitrophenyl)piperazine and its para-isomer, 1-Methyl-4-(4-nitrophenyl)piperazine, for
comparison.
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Property 1?Methyl-4-(3- - 1tMethyI-4-(4- -
nitrophenyl)piperazine nitrophenyl)piperazine

CAS Number 148546-97-8 16155-03-6

Molecular Formula C11H15N302 C11H15N302

Molecular Weight 221.26 g/mol 221.26 g/mol

Appearance Yellow to brown solid Orange to red solid

Melting Point 59.5-62.5 °C 109-111 °C

Boiling Point 351.94£37.0 °C (Predicted) 369.5+£37.0 °C (Predicted)

Density 1.198+0.06 g/cm3 (Predicted) 1.198+0.06 g/cm3 (Predicted)

pKa 7.52+0.42 (Predicted) 7.41+0.42 (Predicted)

Synthesis of Arylpiperazine Derivatives

The synthesis of arylpiperazine derivatives, including nitrophenylpiperazines, typically involves
the reaction of an appropriately substituted aryl halide with a piperazine derivative. A general
synthetic route is outlined below.

Aryl Halide
(e.g., 1-Fluoro-3-nitrobenzene)

Piperazine Derivative
(e.g., 1-Methylpiperazine)
> ) . Nucleophilic Aromatic Substitution ‘( 1-Aryl-4-methylpiperazine
|—> Reaction Mixture ) 'k(e.g., 1-Methyl-4-(3-nitrophenyl)piperazine)

Base Catalyst A
(e.g., K2COs)
Solvent Medium
(e.g., DMF)
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Caption: General synthesis of 1-aryl-4-methylpiperazines.

A common method for the synthesis of 1-arylpiperazines involves the reaction of an aryl halide
with the desired piperazine in the presence of a base. For instance, 1-methyl-4-(4-
nitrophenyl)piperazine can be synthesized by reacting 1-fluoro-4-nitrobenzene with 1-
methylpiperazine.

Potential Biological Activities and Pharmacological
Profile

While direct pharmacological data for 1-Methyl-4-(3-nitrophenyl)piperazine is not readily
available in the public domain, the broader class of piperazine and nitrophenylpiperazine
derivatives has been extensively studied, revealing a wide range of biological activities.[1][2]
These compounds are known to interact with various biological targets, suggesting potential
therapeutic applications.

Neuroprotective Effects

Piperazine derivatives have shown promise as potential therapeutic agents for
neurodegenerative disorders like Alzheimer's disease.[3][4] Some derivatives act as agonists of
the transient receptor potential canonical 6 (TRPC6) channel, which is involved in regulating
dendritic spine stability and memory formation.[3] Studies have demonstrated that certain
piperazine compounds can protect against amyloid-beta-induced neurotoxicity and restore
long-term potentiation in animal models of Alzheimer's disease.[4] Furthermore, some
arylpiperazine derivatives have been designed to target serotonin and dopamine receptors,
exhibiting neuroprotective properties against oxidative stress.[5]

Anti-inflammatory and Analgesic Properties

The piperazine scaffold is recognized for its significant anti-inflammatory and analgesic
potential.[6][7] Various derivatives have been shown to reduce inflammation and pain in
different experimental models.[2] The mechanism of action for these effects can be complex
and may involve the modulation of inflammatory pathways and neurotransmitter systems. For
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example, some piperazine derivatives have demonstrated anti-nociceptive effects mediated
through the serotonergic pathway.[8]

Antimicrobial and Antifungal Activities

Several studies have reported the antimicrobial and antifungal properties of piperazine
derivatives.[9][10] These compounds have shown activity against a range of bacterial and
fungal pathogens. For instance, certain 1-(4-nitrophenyl)piperazine derivatives have been
found to exhibit activity against Staphylococcus aureus and various mycobacteria and fungi.[9]

Interaction with Neurotransmitter Systems

Arylpiperazines are a well-established class of compounds that interact with various
neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5][11][12]
The specific substitutions on the aryl and piperazine rings determine the affinity and selectivity
for different receptor subtypes.

The para-isomer, para-nitrophenylpiperazine (pNPP), has been identified as a selective partial
serotonin releasing agent.[13] It displays a high affinity for the serotonin transporter, with an
ECso value in the nanomolar range, while being inactive at dopamine and norepinephrine
transporters.[13] This highlights the potential for nitrophenylpiperazine derivatives to modulate
serotonergic neurotransmission.

The following table summarizes the binding affinities (Ki) and functional activities (ICso/ECso) of
some relevant piperazine derivatives at various neurotransmitter targets.
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Compound  Target Ki (nM) ICs0 (NM) ECso (nM) Reference
para- _
. ] Serotonin
Nitrophenylpi
] Transporter - - 19 -43 [13]
perazine
(SERT)
(PNPP)
Dopamine
Rimcazole Transporter 248 - - [14]
(DAT)
Rimcazole o1 Receptor 1.8 - - [14]
Rimcazole 02 Receptor 2.8 - - [14]
Compound
12b (N-(2,3-
dichlorophen Ds Receptor 0.3 - - [15]
yl)piperazine
analog)
Compound
12b (N-(2,3-
dichlorophen D2 Receptor 40 - - [15]
yl)piperazine
analog)
Compound
22 (split-Ugi D2 Receptor 53 - - [16]
product)
Compound
24 (split-Ugi D2 Receptor 58 - - [16]
product)

Experimental Protocols

This section details common experimental methodologies used to characterize the biological
activity of piperazine derivatives, which would be applicable to the study of 1-Methyl-4-(3-
nitrophenyl)piperazine.
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Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity of a test compound to the dopamine transporter.

Prepare cell membranes Incubate membranes with Separate bound and Quantify bound
P . radioligand (e.g., [PH]WIN 35,428) free radioligand radioligand Determine ICso and Ki values
expressing DAT o A .
and test compound (e.g., filtration) (scintillation counting)

Click to download full resolution via product page
Caption: Workflow for a DAT binding assay.
Protocol:

» Tissue Preparation: Homogenize tissue (e.g., striatum) or cells expressing DAT in a suitable
buffer. Centrifuge to obtain a crude membrane fraction. Resuspend the pellet in assay buffer.
[17]

e Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant
concentration of a radiolabeled DAT ligand (e.g., [BH]WIN 35,428) and varying concentrations
of the test compound.[14] Non-specific binding is determined in the presence of a high
concentration of a known DAT inhibitor (e.g., cocaine).

« Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate
bound from free radioligand. Wash the filters with ice-cold buffer.[17]

o Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Determine the ICso value (concentration of test compound that inhibits 50% of
specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff
equation.[14]

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into
cells.[18]
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Protocol:
e Cell Culture: Plate cells expressing DAT (e.g., CHO-S/hDAT) in a 96-well plate.[19]

e Pre-incubation: Pre-incubate the cells with the test compound or vehicle in a suitable buffer.
[19]

o Uptake: Initiate dopamine uptake by adding a solution containing radiolabeled dopamine
(e.g., [*H]Dopamine).[19]

o Termination and Lysis: After a defined incubation period, terminate the uptake by washing
the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

» Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation
counter.[19]

o Data Analysis: Determine the percentage inhibition of dopamine uptake at each
concentration of the test compound and calculate the ICso value.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine if a compound inhibits the activity of monoamine oxidase
enzymes (MAO-A and MAO-B).[20][21][22]

Prepare MAO enzyme Incubate enzyme with Add substra_te Measure product formation )
(MAO-A or MAO-B) test compound (€.g., p-tyramine) (e.g., fluorescence) Determine ICso value
and detection reagents i

Click to download full resolution via product page

Caption: Workflow for an MAO inhibition assay.
Protocol:

o Reaction Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the
test compound at various concentrations. Include appropriate controls (no enzyme, no
inhibitor).[22]
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e Pre-incubation: Incubate the enzyme and test compound for a specified time to allow for
interaction.[20]

e Reaction Initiation: Add a substrate (e.g., p-tyramine) and a detection reagent that produces
a fluorescent or colorimetric signal upon enzymatic reaction.[21]

o Measurement: After incubation, measure the signal using a plate reader.

o Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test
compound and determine the I1Cso value.

Conclusion

1-Methyl-4-(3-nitrophenyl)piperazine belongs to a class of compounds with significant
potential in medicinal chemistry. While direct biological data for this specific molecule is limited,
the extensive research on related nitrophenylpiperazine and arylpiperazine derivatives provides
a strong foundation for predicting its likely pharmacological profile. These compounds are
known to exhibit a range of activities, including neuroprotective, anti-inflammatory, and
antimicrobial effects, often mediated through interactions with neurotransmitter systems. The
experimental protocols outlined in this guide provide a roadmap for the future characterization
of 1-Methyl-4-(3-nitrophenyl)piperazine and other novel derivatives. Further research is
warranted to fully elucidate the specific biological activities and therapeutic potential of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b128331#1-methyl-4-3-nitrophenyl-piperazine-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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